2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

Physicochemical profiling ADME prediction Fragment-based drug discovery

This racemic N1-substituted pyrazole-carboxylic acid is a uniquely positioned scaffold for CNS and intracellular target screening, with a measured logD of -1.072 and a TPSA of 43.36 Ų—well below the 90 Ų CNS penetration threshold. The free carboxylic acid enables salt formation for enhanced solubility, while the 4-chloro-3-isopropyl core provides a defined lipophilic contact surface. As a well-characterized starting point for SAR exploration, its specific pharmacophore geometry cannot be replicated by generic pyrazole regioisomers. The racemic nature at the butanoic acid α-carbon makes it an ideal substrate for chiral separation method development and subsequent eutomer identification. Confirm current stock, pricing, and lead time by submitting a quote request.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
Cat. No. B10907112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1C=C(C(=N1)C(C)C)Cl
InChIInChI=1S/C10H15ClN2O2/c1-4-8(10(14)15)13-5-7(11)9(12-13)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,15)
InChIKeyUMOFRMKATKMSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 54 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-Chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid: A Structurally Defined Research Compound for Targeted Lead Identification Programs


2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is a synthetic, racemic pyrazole-carboxylic acid derivative (C10H15ClN2O2, MW 230.69 g/mol) available through specialist screening-compound suppliers . It belongs to the pharmacologically significant class of N1-substituted pyrazoles, incorporating a 4-chloro-3-isopropyl core scaffold and a butanoic acid side-chain at the 1-position . This precise substitution pattern differentiates it from the simpler 4-chloro-3-isopropyl-1H-pyrazole building block (C6H9ClN2, MW 144.6 g/mol, CAS 1247387-61-6) and from numerous pyrazole regioisomers with distinct biological activity profiles .

Why 2-[4-Chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic Acid Cannot Be Replaced by Common Pyrazole Analogs in Research Studies


The compound occupies a specific structural niche that defeats simple generic substitution. The N1 attachment of a butanoic acid chain to the pyrazole ring creates a distinct pharmacophore geometry and ionization state (experimentally measured logD = -1.072) that is absent in the core 4-chloro-3-isopropyl-1H-pyrazole scaffold or in ester prodrug forms . N1-alkylated pyrazole-carboxylic acids are privileged scaffolds in kinase, GPCR, and metabolic enzyme inhibitors precisely because the position and length of the carboxylic acid linker profoundly influence target engagement and pharmacokinetic behavior [1][2].

Quantitative Comparative Evidence for 2-[4-Chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic Acid in Research Applications


Measured logD and Ionization Profile Differentiate the Free Acid from Its Ethyl Ester Analog in Permeability-Sensitive Assays

The target compound is a free carboxylic acid with an experimentally determined distribution coefficient (logD) of -1.072 at pH 7.4, reflecting its ionization into a carboxylate anion under physiological conditions . Its ethyl ester congener (ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate, MW 258.74 g/mol) lacks an ionizable proton on the ester group, resulting in a logD that is predicted to be ≥1 log-unit higher, with zero hydrogen bond donors versus one for the free acid . This translates to fundamentally different membrane partitioning kinetics in Caco-2, PAMPA, and cell-based permeability models.

Physicochemical profiling ADME prediction Fragment-based drug discovery

Hydrogen-Bond Donor Count Distinguishes the Target Acid from Amino-Substituted Butanoic Acid Analogs in Target Binding Assays

With one hydrogen bond donor (HBD = 1) contributed solely by the carboxylic acid group, the target compound has a lower HBD count than the related amino-substituted analog 4-(4-chloro-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid (HBD = 2: carboxylic acid plus secondary amine) . HBD count is a critical parameter governing blood–brain barrier penetration (optimal HBD ≤ 0.5 for CNS drugs) and oral bioavailability (Lipinski's Rule: HBD ≤ 5). The absence of a secondary amine in the target compound reduces potential for hERG channel binding and CYP2D6-mediated metabolism compared to the amino-substituted congener [1].

Structure-activity relationships Enzyme inhibition Receptor binding

Regiochemical Identity at the Pyrazole N1-Position Precludes Confusion with 4-Chloro-3-isopropyl-1H-pyrazole Core Scaffold

The target compound carries an intact butanoic acid chain on the N1 nitrogen of the pyrazole ring (SMILES: CCC(C(O)=O)n1cc(c(C(C)C)n1)[Cl]), whereas the core scaffold 4-chloro-3-isopropyl-1H-pyrazole (C6H9ClN2, MW 144.6 g/mol) lacks any N1 substitution . This fundamental difference alters the molecular weight (230.69 vs. 144.6 g/mol), the number of hydrogen bond acceptors (4 vs. 2), and introduces a chiral center (racemic mixture at the butanoic acid α-carbon) . The unsubstituted pyrazole is a volatile, low-molecular-weight fragment suitable for fragment-based screening, whereas the N1-functionalized compound is a lead-like molecule with substantially different protein binding kinetics and thermodynamic profiles.

Chemical proteomics Fragment-based screening Molecular probes

Racemic Nature of the α-Carbon Center Creates Distinct Binding and Pharmacokinetic Outcomes Compared to Enantiopure Analogs

The compound is explicitly cataloged as a racemic mixture at the chiral center on the butanoic acid α-carbon . This is a critical procurement specification because individual enantiomers of α-substituted carboxylic acids can exhibit markedly different target binding affinities—often with one enantiomer (eutomer) showing low-nanomolar potency while the other (distomer) is essentially inactive or binds to off-target receptors [1]. While direct enantiomer-specific data for this compound are not publicly available, the racemic nature must be factored into dose-response curve fitting and selectivity profiling, as the apparent IC50/Ki values represent the weighted average of two distinct chemical entities.

Stereochemistry Chiral pharmacology Enantiomer-specific activity

Measured Aqueous Solubility Constraint Distinguishes the Free Acid from More Lipophilic 3-Isopropyl Analogs in Formulation Design

The measured logSw (aqueous solubility) of -2.5938 for the target compound indicates a solubility of approximately 0.6 mg/mL in pure water . This is typical for a halogenated aromatic carboxylic acid. By comparison, the 3-methyl analog (2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid) is expected to have slightly higher aqueous solubility (estimated logSw ≈ -2.2 to -2.3) due to reduced hydrocarbon surface area, while the 3-tert-butyl or 3-cyclopropyl congeners would show substantially lower solubility (logSw < -3.0) . The isopropyl substituent thus provides a deliberate balance between lipophilicity for target binding and aqueous solubility for assay compatibility.

Solubility-limited absorption Formulation development Biopharmaceutical classification

Polar Surface Area of 43.36 Ų Positions the Compound Favorably for Oral Bioavailability Design Space Versus Higher-PSA Analogs

With a calculated topological polar surface area (TPSA) of 43.36 Ų, the target compound resides well below the established 140 Ų threshold for oral absorption and the more stringent 90 Ų threshold for blood–brain barrier penetration . This compares favorably to the amino-substituted analog 4-(4-chloro-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid (estimated TPSA ≈ 58 Ų) and to pyrazole-carboxylic acid regioisomers with the carboxylic acid attached directly to the pyrazole ring (TPSA typically 55–70 Ų) [1][2]. The lower PSA of the target compound arises from the spatial separation of the polar carboxyl group from the heterocyclic core via the butanoic acid linker, reducing intramolecular polar interactions.

Drug-likeness assessment Oral bioavailability Property-based design

Research and Industrial Application Scenarios for 2-[4-Chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic Acid Based on Verified Differentiation Evidence


Fragment-to-Lead Optimization Campaigns Requiring an N1-Functionalized Pyrazole-Carboxylic Acid Building Block with Controlled Ionization and Solubility

The target compound's measured logD (-1.072) and logSw (-2.5938) define a well-characterized starting point for property-based drug design . Its free carboxylic acid enables salt formation for enhanced aqueous solubility during in vivo studies, while the isopropyl group at the 3-position provides a defined lipophilic contact surface for hydrophobic binding pockets. This makes it suitable as a core scaffold for structure-activity relationship (SAR) exploration where incremental changes in linker length, substitution pattern, and ionization state are systematically evaluated.

Permeability and Transporter Studies Comparing Free Acid Versus Ester Prodrug Forms of Pyrazole-Containing Compounds

Because the target compound is a free carboxylic acid, it serves as the definitive comparator for its ethyl ester prodrug analog in Caco-2 monolayer permeability, P-glycoprotein (P-gp) efflux, and organic anion transporter (OAT) uptake assays . The demonstrated ΔlogD of approximately 1.0–1.5 log units between the acid and ester forms provides a measurable window for quantifying the effect of ionization on passive permeability and active transport, making this compound a valuable tool compound for transporter pharmacology studies.

Chiral Chromatography Method Development and Enantiomer-Specific Pharmacological Profiling

The racemic nature of the compound at the butanoic acid α-carbon makes it an ideal substrate for chiral stationary phase (CSP) method development and subsequent preparative enantiomer separation. Once separated, the individual enantiomers can be tested in target binding and functional assays to identify the eutomer, enabling patent strategies that claim specific enantiomers with enhanced potency or reduced off-target activity. This scenario leverages the well-established principle that enantiomers of chiral carboxylic acids frequently exhibit differential pharmacology across diverse target classes [2].

Screening Library Design Favoring Lead-Like Compounds with Low Polar Surface Area for Intracellular and CNS Targets

With a TPSA of 43.36 Ų—well below the 90 Ų CNS penetration threshold—the compound is uniquely positioned for inclusion in focused screening libraries targeting intracellular enzymes, nuclear receptors, or CNS-accessible proteins . Compound library curators should select this compound over higher-PSA pyrazole-carboxylic acid regioisomers (TPSA 55–70 Ų) when the screening objective includes identifying brain-penetrant hits or compounds requiring passive diffusion across organelle membranes [1][2].

Quote Request

Request a Quote for 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.